molecular formula C15H10N2O3 B123983 11-Keto Oxcarbazepine CAS No. 537693-29-1

11-Keto Oxcarbazepine

Numéro de catalogue: B123983
Numéro CAS: 537693-29-1
Poids moléculaire: 266.25 g/mol
Clé InChI: GUBHPEHRMYFCMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-Keto Oxcarbazepine (CAS 537693-29-1), also known as 10,11-Dihydro-10,11-dioxo Carbamazepine, is a structural analog of oxcarbazepine and carbamazepine. It is classified as an impurity or related compound in oxcarbazepine formulations and is used primarily as a reference standard in analytical chemistry .

Méthodes De Préparation

Four-Step Synthesis from Diclofenac Sodium

Formation of 2-(2-Phenylamino) Benzene Acetic Acid

The synthesis initiates with the reductive cleavage of diclofenac sodium using Ni-Al alloy in a methanolic alkaline medium. This step replaces costly intermediates with readily available diclofenac, reducing production costs by ~30% .

Reagents and Conditions

ComponentQuantityMolar Ratio
Diclofenac sodium10 g0.0031 M
Ni-Al alloy5 g0.062 M
NaOH2 g0.05 M
Methanol40 mL

The reaction proceeds at room temperature for 2–3 hours, yielding 2-(2-phenylamino) benzene acetic acid as a pale-yellow solid (80% yield) .

Cyclization to 10-Oxo-10,11-Dihydro-5H-Dibenz[b,f]azepine

Cyclization employs polyphosphoric acid (PPA) in chloroform under reflux (10–12 hours). PPA acts as a dehydrating agent, facilitating intramolecular amide bond formation .

Key Data

  • Yield : 80%

  • Melting Point : 185–190°C

  • IR Peaks : 1653.8 cm⁻¹ (C=C), 1685 cm⁻¹ (C=O) .

Chlorination with Hexachlorodimethyl Carbonate

The cyclized product reacts with hexachlorodimethyl carbonate in tetrahydrofuran (THF) to form the carbonyl chloride derivative. This step achieves 90% yield via nucleophilic acyl substitution .

Aminolysis to Oxcarbazepine

Treatment with liquid ammonium hydroxide in isopropyl alcohol affords oxcarbazepine. The final step exhibits 85% yield and 99% purity, validated by TLC (ethyl acetate:petroleum ether, 1:1) .

Physical Properties

  • Solubility : Soluble in acetone, chloroform; insoluble in water.

  • Melting Point : 220–222°C .

Hydrogenation-Hydrolysis Route from 5-Cyano-10-Nitro Intermediate

Catalytic Hydrogenation

A patent-pending method utilizes 5-cyano-10-nitro-5H-dibenz[b,f]azepine with Raney nickel under hydrogen (2–20 atm). Optimal conditions (10 atm H₂, reflux in toluene) achieve 92% yield .

Process Parameters

VariableOptimal Value
Catalyst Loading10% w/w
Temperature40–120°C
Reaction Time4 hours

Acidic Hydrolysis

Post-hydrogenation, the intermediate undergoes hydrolysis with 20–36.5% HCl. Concentrated HCl (1.5 equivalents) at reflux for 5 hours yields oxcarbazepine with 99.2% purity .

Advantages Over Traditional Methods

  • Commercial Scalability : Simplified filtration and crystallization steps.

  • Safety : Avoids explosive intermediates like azides .

Comparative Analysis of Synthetic Routes

Yield and Cost Efficiency

  • Diclofenac Route : 85% yield; leverages low-cost NSAID precursors.

  • Nitro-Cyano Route : 92% yield; higher catalyst costs offset by reduced step count .

Environmental Impact

  • The diclofenac method generates aqueous NaOH waste, necessitating neutralization.

  • The hydrogenation route employs recyclable Raney nickel, aligning with green chemistry principles .

Analytical Validation and Pharmacological Screening

Spectroscopic Characterization

  • IR : Confirms ketonic (1685 cm⁻¹) and amide (3300–3500 cm⁻¹) functionalities .

  • ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; NH₂ resonance at δ 5.1 ppm .

HPLC Purity Assessment

A reversed-phase method (Inertsil C-18 column, acetonitrile/0.1% NH₄OH mobile phase) achieves a correlation coefficient of 0.9996, ensuring robust quantification .

Anticonvulsant Activity

In murine models, synthesized oxcarbazepine exhibits significant seizure suppression (ED₅₀ = 14 mg/kg) via maximal electroshock testing, comparable to carbamazepine .

Challenges and Innovations

Byproduct Management

  • Diclofenac Route : Requires meticulous Ni-Al alloy removal to prevent metal contamination.

  • Nitro-Cyano Route : Mitigates nitro group over-reduction via controlled H₂ pressure .

Polymorphism Control

Crystallization from ethanol yields thermodynamically stable Form I, critical for bioavailability .

Analyse Des Réactions Chimiques

Reduction-Hydrolysis Pathway

  • Step 1: Reduction of 5-Cyano-10-Nitro-Dibenzazepine

    • Reactants : 5-Cyano-10-nitro-5H-dibenz[b,f]azepine, Raney nickel catalyst, hydrogen gas.

    • Conditions : 40–120°C, 2–20 atm H₂, 2–15 hours.

    • Product : 5-Cyano-10-amino-5H-dibenzazepine (intermediate) .

  • Step 2: Hydrolysis with Hydrochloric Acid

    • Reactants : Intermediate from Step 1, 20–36.5% HCl.

    • Conditions : Room temperature, 5-hour reaction.

    • Product : Oxcarbazepine (yield: 87.6–91.6%, purity: 98.6–99.2%) .

Reaction Optimization Data

SolventReduction Time (h)Temperature (°C)Hydrolysis Time (h)Yield (%)Purity (%)
Isopropanol10Reflux889.298.7
Acetone12Reflux890.499.2
Nitromethane6Reflux891.699.0
N/A6120588.498.6

Oxidation Reactions of Oxcarbazepine Precursors

An alternative synthesis route involves oxidizing 10,11-dihydrocarbamazepine:

  • Reactants : 10,11-Dihydrocarbamazepine, RuCl₃, CuCl₂, sodium hypochlorite.

  • Conditions : 30–40°C, chloroform solvent, 3.0–3.5x mass of NaOCl.

  • Product : Oxcarbazepine with phase-transfer catalysis (e.g., tetrabutylammonium bromide) .

Catalyst Ratios

CatalystMass Ratio (Relative to Dihydrocarbamazepine)
Ruthenium chloride0.01–0.1x
Copper chloride0.01–0.1x
Phase-transfer agent0.02–0.05x

Metabolic Pathways of Oxcarbazepine

While not explicitly discussing 11-keto derivatives, the metabolism of oxcarbazepine includes:

  • Primary Pathway : Rapid conversion to 10-hydroxycarbazepine (MHD) via hepatic ketone reductase.

  • Secondary Pathway : Minor oxidation to 10,11-dihydroxy metabolite (inactive) via cytochrome P450 enzymes .

Key Metabolic Data

ParameterValue (MHD)
Bioavailability>95%
Protein binding~40%
Half-life9 hours (adults)
Renal excretion>90% as glucuronides

Gaps in 11-Keto Oxcarbazepine Data

The term "this compound" does not appear in the reviewed literature. Potential explanations include:

  • Nomenclature Variability : The compound may be described under alternative naming conventions (e.g., 10-keto derivatives).

  • Synthetic Intermediates : No intermediates with keto groups at the 11-position are reported in the provided patents.

Recommended Research Directions

To explore 11-keto derivatives:

  • Investigate advanced oxidation or enzymatic modification of MHD.

  • Analyze mass spectrometry data for trace metabolites in pharmacokinetic studies.

Applications De Recherche Scientifique

Pharmacological Properties

11-Keto Oxcarbazepine is recognized for its mechanism of action primarily involving the inhibition of voltage-sensitive sodium channels. This action reduces abnormal electrical activity in the brain, making it effective in controlling seizures. Additionally, it has been shown to modulate calcium channels and increase potassium conductance, further contributing to its anticonvulsant effects .

Key Pharmacokinetics

  • Absorption : this compound is well-absorbed following oral administration.
  • Metabolism : It is metabolized in the liver, converting to the active metabolite licarbazepine.
  • Half-life : The half-life varies between 1 to 3.7 hours for oxcarbazepine and 8 to 10 hours for licarbazepine .

Anticonvulsant Use

This compound is primarily indicated for:

  • Partial-Onset Seizures : Approved as monotherapy or adjunctive therapy in adults and children aged 4 years and older.
  • Bipolar Disorder : Although not FDA-approved for this indication, it is used off-label for managing mood disorders .

Off-Label Uses

  • Trigeminal Neuralgia : Utilized off-label for pain management in patients with multiple sclerosis.
  • Neuropathic Pain : Some studies suggest limited efficacy in treating conditions like diabetic neuropathy .

Emerging Applications in Oncology

Recent research has identified this compound as a potential pro-apoptotic agent in glioblastoma stem cells (GSCs). In vitro studies demonstrated that it significantly reduced cell viability and induced apoptosis in GSCs derived from high-grade gliomas. This dual action of managing seizures while potentially inhibiting tumor growth presents a novel avenue for further clinical exploration .

Case Study Insights

A study conducted by Pozzi et al. investigated the use of oxcarbazepine in pediatric patients with severe acquired brain injuries. The results indicated notable improvements in irritability and reactivity among half of the participants after treatment with a median dose of 975 mg .

Another retrospective analysis highlighted that oxcarbazepine could be effective as an add-on therapy for drug-resistant epilepsy, suggesting its role as a valuable option in complex cases .

Comparative Overview of Applications

Application AreaIndicationEvidence Level
AnticonvulsantPartial-onset seizuresHigh
Off-label useTrigeminal neuralgiaModerate
Neuropathic painLimited efficacyLow
OncologyPro-apoptotic effects in GSCsEmerging

Mécanisme D'action

The mechanism of action of 11-Keto Oxcarbazepine is believed to be similar to that of oxcarbazepine. It primarily involves the blockade of voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses. These actions help prevent the spread of seizures and stabilize mood .

Comparaison Avec Des Composés Similaires

Structural and Metabolic Comparisons

Structural Differences

Compound Substituents Key Structural Features
Carbamazepine None Tricyclic dibenzoazepine with carbamoyl group
Oxcarbazepine 10-keto group 10-keto analog of carbamazepine
11-Keto Oxcarbazepine 10,11-diketone groups 10,11-dioxo modification of carbamazepine core

Oxcarbazepine is the 10-keto derivative of carbamazepine, while this compound introduces an additional 11-keto group, resulting in a 10,11-diketone structure . This structural distinction alters metabolic pathways and biological activity.

Metabolic Pathways

  • Carbamazepine : Metabolized via cytochrome P450 enzymes to carbamazepine-10,11-epoxide, an active metabolite associated with dose-limiting toxicities (e.g., dizziness, hepatotoxicity) .
  • Oxcarbazepine : Rapidly reduced by cytosolic enzymes to 10-hydroxycarbazepine (MHD), the active metabolite responsible for therapeutic effects. Unlike carbamazepine, oxcarbazepine avoids epoxide formation, reducing adverse effects .
  • This compound: No established metabolic pathway or active metabolites.

Pharmacological and Clinical Profiles

Mechanism of Action

  • Carbamazepine and Oxcarbazepine : Both inhibit voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes in epilepsy and trigeminal neuralgia (TN) .
  • This compound: No direct evidence of sodium channel modulation.

Analytical and Industrial Relevance

This compound is critical in pharmaceutical quality control:

  • Analytical Standards : Used in high-performance liquid chromatography (HPLC) and LC-MS methods to quantify impurities in oxcarbazepine formulations .
  • Regulatory Compliance: Listed under oxcarbazepine-related compounds in pharmacopeial monographs, with strict limits (e.g., ≤0.15% per ICH guidelines) .

Activité Biologique

11-Keto Oxcarbazepine, a derivative of oxcarbazepine, is gaining attention for its potential biological activities, particularly in the treatment of epilepsy and other neurological disorders. As a prodrug, oxcarbazepine is metabolized into its active form, monohydroxy oxcarbazepine (MHD), which is responsible for its therapeutic effects. This article examines the biological activity of this compound through various research findings, mechanisms of action, and clinical implications.

Oxcarbazepine functions primarily as an anticonvulsant by modulating sodium channels, thus inhibiting high-frequency neuronal firing. It also reduces glutamate release, contributing to its anticonvulsant properties. The metabolic conversion from oxcarbazepine to MHD is crucial, as MHD exhibits enhanced activity against seizures compared to its parent compound .

Pharmacokinetics

The pharmacokinetic profile of oxcarbazepine reveals that it has high oral bioavailability, with approximately 70% converted to MHD upon administration. The half-life of oxcarbazepine ranges from 1 to 3.7 hours, while MHD has a longer half-life of 8 to 10 hours . This extended half-life allows for sustained therapeutic effects and necessitates careful dosage management in clinical settings.

Antiepileptic Effects

Clinical studies have demonstrated that oxcarbazepine is effective in treating partial seizures in both adults and children. It can be used as monotherapy or as an adjunct to other antiepileptic drugs (AEDs). A study comparing oxcarbazepine with carbamazepine found no significant difference in efficacy; however, oxcarbazepine was better tolerated, leading to fewer adverse effects such as skin rashes .

StudyParticipantsTreatment DurationEfficacy RateAdverse Events
235 patientsUp to 48 weeks52% (OXC) vs. 60% (CBZ) seizure-freeLower in OXC group
102 patients10 daysNot specifiedHyponatremia in one patient

Proapoptotic Activity

Recent research indicates that oxcarbazepine has proapoptotic effects in glioma stem cells (GSCs), particularly those with IDH mutations. In vitro studies showed that treatment with oxcarbazepine significantly reduced spheroid volume and cell viability, suggesting a potential role in cancer therapy . The apoptosis induced by oxcarbazepine was confirmed through caspase-3/7 assays, indicating its capability to trigger programmed cell death in certain cancer cell lines.

Case Studies

  • Oxcarbazepine-Induced Stevens-Johnson Syndrome : A pediatric case highlighted the risk of Stevens-Johnson syndrome (SJS) associated with oxcarbazepine. A 6-year-old boy developed severe rashes after increasing his dosage, emphasizing the need for monitoring adverse reactions in sensitive populations .
  • Efficacy in Adult Patients : In a multicenter trial involving adults undergoing epilepsy surgery evaluation, oxcarbazepine was administered as a monotherapy. Despite some patients experiencing adverse events like hyponatremia, the overall efficacy was maintained without severe complications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 11-Keto Oxcarbazepine in experimental settings?

Methodological Answer : Use high-performance liquid chromatography (HPLC) or liquid chromatography–mass spectrometry (LC-MS) to quantify this compound in biological matrices or synthetic mixtures. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Ensure validation of methods through parameters like linearity, precision, and recovery rates .

  • Data Insight: Reference standards (e.g., 1 mg or 10 mg vials) should be sourced from certified suppliers with documented purity (≥95%) to ensure reproducibility .

Q. How can researchers address conflicting data on this compound’s pharmacokinetic properties across studies?

Methodological Answer : Conduct sensitivity analyses to identify variables influencing discrepancies (e.g., species-specific metabolism, formulation differences). Use population pharmacokinetic modeling to account for inter-individual variability. Cross-validate findings with in vitro assays (e.g., hepatic microsomal stability tests) and in vivo animal models .

  • Example: A study comparing immediate-release (OXC-IR) and extended-release (OXC-XR) formulations found divergent release kinetics (Higuchi vs. first-order), necessitating model adjustments for accurate predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer : Follow GHS hazard classifications:

  • Skin/Eye Protection : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 2).
  • Ventilation : Use fume hoods to avoid inhalation of particulates (GHS H332).
  • Decontamination : Wash exposed skin with soap and water; rinse eyes with saline for 15 minutes .
  • Documentation: Maintain Safety Data Sheets (SDS) and incident logs compliant with OSHA standards .

Advanced Research Questions

Q. How can researchers design a robust in vivo model to evaluate this compound’s anticonvulsant efficacy?

Methodological Answer :

  • Model Selection : Use pilocarpine-induced seizure models in rodents, comparing intervention groups (e.g., OXC suspension vs. nanoparticle-loaded gel formulations) .
  • Endpoint Measurement : Quantify hippocampal neuroinflammatory markers (TNF-α, IL-1β) via ELISA and correlate with behavioral seizure scores .
  • Statistical Rigor: Apply one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) to account for multiple comparisons .

Q. What strategies resolve contradictions between in vitro metabolic stability and in vivo bioavailability data for this compound?

Methodological Answer :

  • Interspecies Scaling : Adjust for differences in cytochrome P450 enzyme activity between human and animal models.
  • Compartmental Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to simulate absorption-distribution-metabolism-excretion (ADME) processes .
  • Case Study: A study using adult and pediatric populations (804P103, 804P107 trials) identified dose-dependent nonlinear pharmacokinetics, requiring adjusted weight-based dosing in pediatric cohorts .

Q. How should researchers standardize the synthesis and purification of this compound to ensure batch-to-batch consistency?

Methodological Answer :

  • Synthetic Protocol : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like 10-Methoxyiminostilbene .
  • Quality Control : Use thin-layer chromatography (TLC) for purity assessment (>98%) and X-ray crystallography for polymorph characterization .
  • Documentation: Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent ratios, catalyst concentrations) to enable replication .

Q. Methodological Frameworks

Q. What criteria define a well-formulated hypothesis for this compound research?

Methodological Answer : Apply the FINER framework:

  • Feasible : Align with available resources (e.g., analytical instrumentation).
  • Novel : Address gaps in metabolite interaction studies or formulation efficacy.
  • Ethical : Comply with IACUC protocols for animal studies.
  • Relevant : Link to clinical outcomes (e.g., reduced neuroinflammation in epilepsy) .

Q. How can qualitative research methods enhance understanding of this compound’s therapeutic applications?

Methodological Answer :

  • Data Collection : Conduct semi-structured interviews with clinicians on off-label uses.
  • Analysis : Use inductive thematic analysis to identify emergent patterns (e.g., dosing challenges in geriatric patients) .
  • Reporting Standards: Follow SRQR guidelines to ensure transparency in methods and interpretation .

Q. Data Management & Reporting

Q. What are best practices for managing large datasets in this compound pharmacokinetic studies?

Methodological Answer :

  • Storage : Use FAIR-compliant repositories (e.g., Figshare) for raw LC-MS/MS data.
  • Metadata : Include experimental variables (e.g., dose, sampling timepoints) and instrument calibration logs .
  • Ethical Note: Anonymize patient-derived data to comply with GDPR/HIPAA .

Q. How to optimize peer-reviewed manuscript structure for this compound research?

Methodological Answer :

  • Abstract : Highlight background, methods (e.g., HPLC validation), and key findings (e.g., bioavailability improvements).
  • Results : Use tables for pharmacokinetic parameters (Cmax, Tmax) and figures for release kinetics .
  • Limitations : Discuss batch variability in synthetic protocols or sample size constraints .

Propriétés

IUPAC Name

5,6-dioxobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBHPEHRMYFCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202042
Record name 11-Keto oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537693-29-1
Record name 11-Keto oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Keto oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETO OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butyl-a-bromoacrylate
Butyl-a-bromoacrylate
11-Keto Oxcarbazepine
Butyl-a-bromoacrylate
11-Keto Oxcarbazepine
Butyl-a-bromoacrylate
Butyl-a-bromoacrylate
11-Keto Oxcarbazepine
Butyl-a-bromoacrylate
11-Keto Oxcarbazepine
Butyl-a-bromoacrylate
11-Keto Oxcarbazepine
Butyl-a-bromoacrylate
11-Keto Oxcarbazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.